E2 Recruiter EN67 is a synthetic organic compound that functions as a molecular glue-type protein degrader. It is a derivative of the compound EN450 and is specifically designed to interact with the UBE2D ubiquitin-conjugating enzyme. This interaction facilitates targeted protein degradation, a promising therapeutic strategy for treating various diseases by selectively degrading specific proteins within cells. The compound forms a covalent bond with an allosteric cysteine residue (C111) on UBE2D, thereby modulating its activity without disrupting its enzymatic function .
E2 Recruiter EN67 was identified through chemoproteomic approaches aimed at discovering novel recruiters for components of the ubiquitin-proteasome system. The research highlighted its ability to induce the degradation of neo-substrates, including BRD4 and the androgen receptor, by utilizing UBE2D as a core component in the process .
The synthesis of E2 Recruiter EN67 typically involves several key steps, including:
The industrial production of E2 Recruiter EN67 may utilize optimized synthetic routes for large-scale manufacturing, such as continuous flow reactors and automated synthesis systems, ensuring high yield and purity.
E2 Recruiter EN67 has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with UBE2D. The compound's IUPAC name is N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide.
Key structural data include:
E2 Recruiter EN67 undergoes various chemical reactions, including:
Common reagents used in these reactions include:
E2 Recruiter EN67 operates through a mechanism that involves:
Key chemical properties include:
Relevant analyses may involve assessing degradation rates and half-maximal effective concentrations in biological systems to evaluate its efficacy as a degrader .
E2 Recruiter EN67 has significant scientific uses in:
The development of TPD has progressed through distinct evolutionary phases. The initial "foggy era" of TPD was characterized by limited mechanistic understanding, followed by a "deciphering era" where PROTACs and molecular glues emerged as rational design strategies [2]. We now inhabit what might be termed the "glorious era" of TPD, marked by an explosion of novel degraders entering clinical trials and expanding mechanistic insights [2]. Despite this progress, E3-centric approaches have inherent constraints. With over 600 human E3 ligases, current TPD platforms utilize only a handful (CRBN, VHL, MDM2, IAPs), creating a therapeutic bottleneck [5] [9]. This limitation manifests in several ways:
These limitations catalyzed exploration of upstream UPS components, particularly E2 enzymes. E2s represent attractive alternatives due to their central positioning in the ubiquitination cascade—they directly influence ubiquitin transfer efficiency and chain topology. With approximately 40 human E2 enzymes compared to >600 E3s, E2s offer a more concentrated targeting node [5]. Furthermore, E2 enzymes are indispensable for cell viability, potentially reducing resistance via functional loss [3] [5]. Early proof-of-concept for E2 recruitment emerged through chemoproteomic discovery of covalent E2 binders like EN450 and EN67, which selectively modify allosteric cysteines in UBE2D without disrupting catalytic function [1] [5]. These discoveries validated E2 recruitment as a feasible TPD strategy and set the stage for developing heterobifunctional degraders exploiting these novel recruiters.
The UBE2D family (UBE2D1-D4) constitutes one of the most versatile and promiscuous E2 enzyme groups in humans, playing pivotal roles in diverse cellular processes including DNA repair, cell cycle regulation, and signal transduction [1] [8]. These enzymes share a conserved catalytic core domain featuring two critical cysteine residues: the catalytic cysteine (C85) responsible for forming the thioester bond with ubiquitin, and an allosteric cysteine (C111) whose modification can modulate enzyme function without disrupting catalytic activity [1] [4]. Structural analyses reveal that C111 resides in a dynamic region distal to the active site, enabling allosteric influences on protein-protein interactions [4] [6].
UBE2D enzymes exhibit exceptional E3 ligase plasticity, partnering with multiple RING-type E3 ligases (e.g., MDM2, BRCA1, cIAP) to ubiquitinate diverse substrates [1] [5]. This promiscuity stems from their ability to adopt multiple conformations that accommodate various E3-binding interfaces. Mechanistically, UBE2D enzymes primarily initiate K48-linked and K63-linked polyubiquitin chains, which respectively target proteins for proteasomal degradation or regulate non-proteolytic signaling pathways [8]. This functional versatility makes them particularly attractive for TPD applications, as recruiting UBE2D could potentially redirect its native ubiquitination capacity toward neo-substrates.
The allosteric regulation of UBE2D enzymes presents a particularly valuable pharmacological opportunity. Modification of C111 has been shown to induce conformational changes that enhance or alter protein interaction surfaces without inhibiting catalytic activity. This phenomenon enables the development of targeted degraders that harness the intrinsic catalytic function of UBE2D while redirecting its specificity toward neo-substrates. The discovery that acrylamide-based compounds like EN67 could selectively modify C111 while sparing C85 provided the first pharmacological evidence that this allosteric node could be exploited for TPD [1] [4].
Isoform | Key Functions | Substrate Preferences | E3 Partners |
---|---|---|---|
UBE2D1 | DNA repair, NF-κB signaling | K48/K63 linkages | BRCA1, TRAF6 |
UBE2D2 | p53 regulation, ERα signaling | K48 linkages | MDM2, SCF complexes |
UBE2D3 | Cell cycle control, Hedgehog signaling | K11/K48 linkages | CBL, APC/C |
UBE2D4 | Mitochondrial regulation, stress response | K63 linkages | CHIP, Parkin |
EN67 (N-[[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-2-propenamide) represents a groundbreaking covalent recruiter that specifically targets the allosteric cysteine (C111) of UBE2D enzymes. Discovered through activity-based protein profiling (ABPP) screening against recombinant UBE2D2(C85S), EN67 emerged as a cell-permeable, thiol-reactive acrylamido compound that covalently modifies UBE2D family members [1] [4]. Structural and biochemical characterization revealed EN67's remarkable selectivity: it preferentially binds UBE2D isoforms without inhibiting overall ubiquitination activity. This selectivity arises from its reversible covalent mechanism—unlike irreversible covalent inhibitors, EN67 forms a reversible Michael adduct with C111, allowing dynamic engagement while maintaining native enzymatic function [4] [6].
The chemoproteomic discovery platform that identified EN67 exemplifies a powerful strategy for expanding the TPD toolbox. By screening electrophilic fragment libraries against recombinant E2 enzymes under controlled conditions, researchers identified EN67 as a hit that selectively modified UBE2D2(C111) without affecting the catalytic C85 residue [1] [5]. Subsequent mechanistic studies demonstrated that EN67 binding induces subtle conformational changes that enhance UBE2D's interaction interfaces rather than blocking them, effectively transforming UBE2D into a "designer" E2 amenable to redirection toward neo-substrates [4] [6].
Proof-of-concept for EN67 as a TPD recruiter came through its incorporation into heterobifunctional degraders targeting two distinct oncoproteins: BRD4 and the androgen receptor (AR). Researchers functionalized EN67 with appropriate target ligands through optimized linkers to create compounds NF90 (BRD4 degrader) and NF500C (AR degrader) [1] [5]. Both compounds demonstrated robust, UBE2D-dependent degradation of their respective targets:
These findings establish EN67 as a versatile warhead for recruiting core UPS machinery. Its relatively low molecular weight (MW: 278.3 Da) offers significant advantages over traditional E3 recruiters, potentially enabling development of more compact, drug-like degraders [4] [6]. Importantly, EN67-based degraders circumvent the hook effect observed with many E3-based PROTACs, likely due to the more streamlined ternary complexes formed with E2 enzymes [1].
Degrader | Target | Linker Composition | DC₅₀ | Cellular Efficacy |
---|---|---|---|---|
NF90 | BRD4 | PEG-based linker | <1 μM | Antiproliferative in leukemia |
NF500C | AR | Alkyl chain linker | ~1 μM | Androgen signaling inhibition |
PROTAC-1* | BRD4 | Triazole linker | 0.73 μM | NanoBRET activity in HEK293 |
Note: PROTAC-1 represents a separate UBE2D-recruiting degrader from [5] using Rpn13 binder
The discovery and application of EN67 fundamentally expands the scope of TPD beyond traditional E3 ligase recruitment. This covalent chemoproteomic approach provides a blueprint for developing recruiters against additional E2 enzymes and other core UPS components. Future directions include optimizing EN67-based degraders for in vivo efficacy, exploring tissue-specific UBE2D expression for selective degradation, and developing next-generation reversible covalent warheads with enhanced selectivity profiles [3] [5] [9].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: